

Chemical properties of (Z,E)-9,12-tetradecadienyl acetate

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Compound of Interest

Compound Name: *Tetradecadienyl acetate*

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An In-depth Technical Guide on the Chemical Properties of (Z,E)-9,12-**Tetradecadienyl Acetate**

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

(Z,E)-9,12-**Tetradecadienyl acetate** (also known as ZETA or Z9,E12-14:OAc) is a significant semiochemical, acting as the major sex pheromone component for numerous lepidopteran species, particularly stored-product pests such as the Indian Meal Moth (*Plodia interpunctella*) and the Almond Moth (*Cadra cautella*).^{[1][2][3]} Its critical role in insect chemical communication has led to its widespread use in integrated pest management (IPM) strategies, including monitoring, mass trapping, and mating disruption.^{[1][4][5]} This technical guide provides a comprehensive overview of the chemical and physical properties of (Z,E)-9,12-**tetradecadienyl acetate**, its biosynthetic pathway, and detailed experimental protocols for its analysis. The information is intended to support researchers and professionals in the fields of chemical ecology, pest management, and drug development.

Physicochemical and Spectroscopic Properties

(Z,E)-9,12-**tetradecadienyl acetate** is a C16 acetate ester characterized by two double bonds at the 9th and 12th carbon positions, with Z (cis) and E (trans) configurations, respectively.^[6]

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₂₈ O ₂	[6][7]
Molecular Weight	252.39 g/mol	[6]
Exact Mass	252.208930132 Da	[6]
CAS Number	30507-70-1	[6][8]
Appearance	Colorless to pale yellow liquid / A neat oil	[7][9]
Boiling Point	190.0 °C[8]; 334.8 °C at 760 mmHg[10][11]	[8][10][11]
Density	0.890 ± 0.06 g/cm ³ (at 20 °C)	[11][12]
Refractive Index	1.4565 (at 25 °C)	[11][12]
Flash Point	102.3 °C	[10][11]
Solubility	In water: 0.71 mg/L at 20°C. Soluble in ethanol (≥10 mg/ml), sparingly soluble in DMSO (1- 10 mg/ml).	[7][9]
Storage Temperature	Store at < -15°C	[8]

Chromatographic and Spectroscopic Data

Analytical techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) are fundamental for the identification and quantification of (Z,E)-9,12-tetradecadienyl acetate.

Analysis Type	Data	Reference(s)
Kovats Retention Index	Semi-standard non-polar: 1811; Standard polar: 2222	[6]
Mass Spectrometry (MS)	Electron Ionization (EI) mass spectrum data is available through the NIST WebBook. Key ions can be monitored for identification.[13][14] For example, in biosynthetic studies, ions monitored for C14 diene acetate esters include m/z 192 ((M+)-60).[15]	[13][14][15]
NMR Spectroscopy	¹ H NMR and ¹³ C NMR spectral data for related isomers like (9Z,11E)-tetradecadienyl acetate are available and can serve as a reference for structural confirmation.[16][17]	[16][17]

Biosynthesis of (Z,E)-9,12-Tetradecadienyl Acetate

The biosynthesis of (Z,E)-9,12-**tetradecadienyl acetate** in moths is a well-studied pathway that begins with common fatty acid precursors. The process involves a series of desaturation, chain-shortening, reduction, and acetylation steps, often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[2][15]

The key steps are as follows:

- **Δ11 Desaturation:** The pathway initiates with the desaturation of palmitic acid (16:acid) by a Δ11-desaturase enzyme to produce (Z)-11-hexadecenoic acid.[15]
- **Chain Shortening:** The resulting (Z)-11-hexadecenoic acid undergoes β-oxidation (chain-shortening) to yield (Z)-9-tetradecenoic acid.[1][15]

- $\Delta 12$ Desaturation: A unique $\Delta 12$ -desaturase enzyme introduces a second double bond into (Z)-9-tetradecenoic acid, forming (Z,E)-9,12-tetradecadienoic acid. This is a critical step that creates the specific diene structure.[2][15]
- Reduction: The carboxylic acid group of the dienoic acid is reduced to an alcohol by a fatty acyl reductase (FAR), producing (Z,E)-9,12-tetradecadien-1-ol.[2][15]
- Acetylation: Finally, an acetyl-CoA:fatty alcohol acetyltransferase catalyzes the esterification of the alcohol to form the final pheromone component, (Z,E)-9,12-tetradecadienyl acetate. [15]



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Biosynthesis pathway of (Z,E)-9,12-tetradecadienyl acetate in moths.

Experimental Protocols

Protocol for Pheromone Extraction and Analysis

This protocol outlines a general procedure for the extraction of pheromones from female moth glands and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

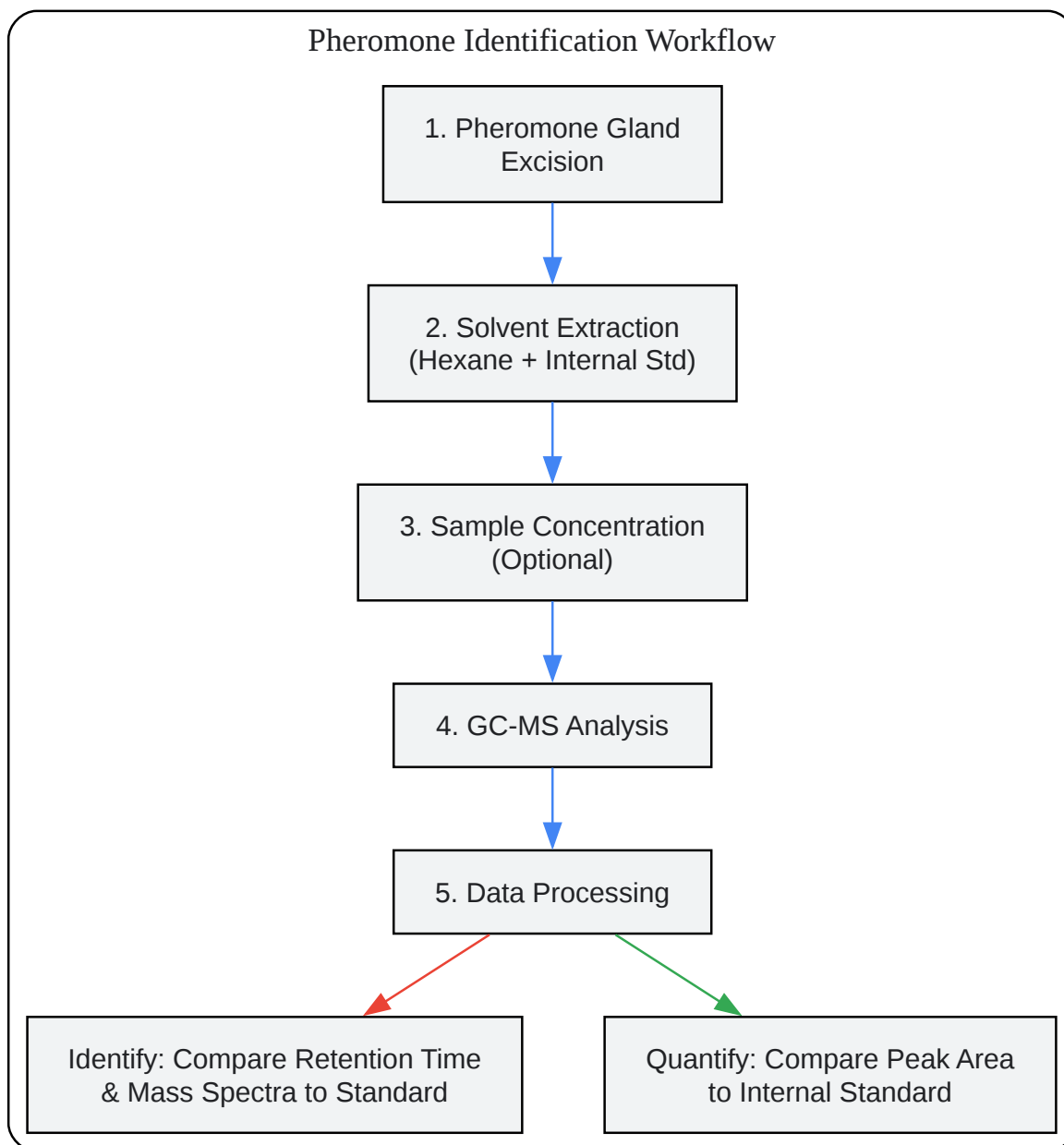
- Virgin female moths (2-3 days old)
- Hexane (GC grade)
- Internal standard (e.g., a C12 acetate)
- Microsyringes

- Glass vials with Teflon-lined caps
- GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5)

Procedure:

- Gland Excision: During the female's calling period (typically in the dark cycle), carefully excise the pheromone glands located at the tip of the abdomen.
- Extraction: Immediately place the excised glands into a glass vial containing 50-100 μ L of hexane and the internal standard. Allow extraction to proceed for 30 minutes at room temperature.
- Sample Preparation: Carefully remove the gland tissue. The resulting hexane extract can be analyzed directly or concentrated under a gentle stream of nitrogen if necessary.
- GC-MS Analysis:
 - Inject 1-2 μ L of the extract into the GC-MS.
 - GC Conditions (Example):
 - Injector Temperature: 250°C
 - Oven Program: Start at 60°C, hold for 2 min, then ramp to 250°C at 10°C/min, and hold for 10 min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230°C.

- Data Analysis: Identify (Z,E)-9,12-**tetradecadienyl acetate** by comparing its retention time and mass spectrum with those of an authentic synthetic standard.[18] Quantify the compound by comparing its peak area to that of the internal standard.



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General workflow for insect pheromone extraction and analysis.

Protocol for Biosynthesis Elucidation Using Labeled Precursors

This method uses stable isotope-labeled fatty acids to trace the biosynthetic pathway within the pheromone gland.[\[15\]](#)

Materials:

- Deuterium-labeled fatty acid precursors (e.g., $^{16},^{16},^{16}$ -d₃-hexadecanoic acid)
- Pheromonotropic peptide (e.g., PBAN) or saline solution (control)
- Topical application method (microsyringe)
- GC-MS system capable of Single Ion Monitoring (SIM)

Procedure:

- Precursor Application: Topically apply a small amount (e.g., 1-2 µg) of the deuterium-labeled fatty acid, dissolved in a suitable solvent, to the abdomen of a female moth.
- Incubation: Allow the moth to metabolize the precursor for a period of 4-6 hours. Pheromone production can be stimulated by injecting PBAN.[\[15\]](#)
- Pheromone Extraction: Following incubation, excise the pheromone gland and extract the contents as described in Protocol 3.1.
- GC-MS Analysis (SIM Mode):
 - Analyze the extract using GC-MS in Single Ion Monitoring (SIM) mode.
 - Monitor the molecular ions (or characteristic fragment ions) corresponding to both the unlabeled pheromone component and the deuterium-enriched version. For a C₁₄ diene acetate, this would involve monitoring m/z 192 for the unlabeled compound and higher m/z values for the labeled versions (e.g., m/z 195 if three deuterium atoms are incorporated).[\[15\]](#)

- Data Interpretation: The detection of deuterium-enriched (Z,E)-9,12-**tetradecadienyl acetate** and its fatty acid intermediates confirms their position within the biosynthetic pathway originating from the applied precursor.

Biological Function and Applications

As a primary sex pheromone, (Z,E)-9,12-**tetradecadienyl acetate** is released by female moths to attract conspecific males for mating.[15] The specific blend and ratio of this major component with other minor compounds are often crucial for species recognition and reproductive isolation.[2]

Its potent attractive properties have been harnessed for IPM programs. Formulations containing synthetic (Z,E)-9,12-**tetradecadienyl acetate** are used in traps to monitor pest populations or in dispensers that release high concentrations to disrupt mating by confusing males and preventing them from locating females.[1][5][7] In 2006, the U.S. Environmental Protection Agency approved its use indoors for mating disruption, highlighting its safety and efficacy.[3]

Safety and Handling

Hazard Information:

- GHS Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[19]
- Toxicity: Oral LD50 in rats is > 1 g/kg.[11][12]

Handling and Storage:

- Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [19]
- Handle in a well-ventilated area.
- Store in a tightly sealed container in a cool, dry place, preferably at temperatures below -15°C for long-term stability.[8]

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